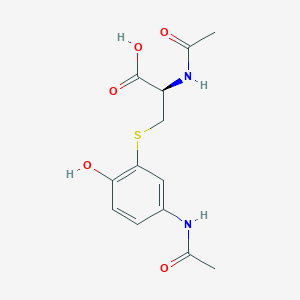
Acetaminophen mercapturate
Overview
Description
Acetaminophen mercapturate, also known as N-acetyl-S-(N-acetyl-p-aminophenyl)-L-cysteine, is a metabolite of acetaminophen. Acetaminophen, commonly known as paracetamol, is a widely used analgesic and antipyretic drug. This compound is formed in the liver through the detoxification process of acetaminophen, involving conjugation with glutathione followed by further metabolism.
Mechanism of Action
Target of Action
Acetaminophen mercapturate, a metabolite of Acetaminophen , primarily targets mitochondrial proteins . These proteins play a crucial role in energy production, cell signaling, and apoptosis. The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain .
Mode of Action
It’s known that the hepatotoxicity of acetaminophen results from the production of the reactive metaboliteN-acetyl-p-benzoquinoneimine (NAPQI) . This metabolite can deplete glutathione, react with cellular macromolecules, and initiate cell death .
Biochemical Pathways
Acetaminophen is metabolized in the liver, and to a lesser extent the kidney and intestine, into pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .
Pharmacokinetics
After a therapeutic dose, Acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . Less than 5% of Acetaminophen is excreted unchanged . At supratherapeutic doses of Acetaminophen (more than 4 g/day), the sulfation pathway becomes saturated, while glucuronidation and oxidation increase, and a smaller amount is excreted unchanged .
Result of Action
The production of NAPQI disrupts cellular pathways, providing a source of potential biomarkers of the severity of the damage . Research in this area has provided new diagnostic markers such as the microRNA miR-122 as well as mechanistic biomarkers associated with apoptosis, mitochondrial dysfunction, inflammation, and tissue regeneration .
Action Environment
The action, efficacy, and stability of Acetaminophen and its metabolites can be influenced by various environmental factors. For instance, the metabolism of Acetaminophen can be affected by the individual’s liver function, age, and the presence of other medications
Biochemical Analysis
Biochemical Properties
Acetaminophen mercapturate plays a crucial role in the detoxification of acetaminophen. It is formed when acetaminophen is metabolized by cytochrome P450 enzymes to produce the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is then conjugated with glutathione to form acetaminophen-glutathione conjugate, which is further metabolized to this compound. This compound interacts with various enzymes and proteins, including glutathione S-transferase, which facilitates the conjugation process. The interaction between this compound and these biomolecules is essential for the safe excretion of acetaminophen from the body .
Cellular Effects
This compound influences various cellular processes, particularly in hepatocytes, where acetaminophen metabolism predominantly occurs. It affects cell signaling pathways involved in detoxification and stress responses. The presence of this compound can modulate gene expression related to oxidative stress and inflammation. Additionally, it impacts cellular metabolism by altering the levels of glutathione, a critical antioxidant in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the conjugation of NAPQI with glutathione. This process is catalyzed by glutathione S-transferase. This compound exerts its effects by binding to specific biomolecules, thereby neutralizing the reactive NAPQI and preventing cellular damage. This binding interaction is crucial for the detoxification process and the prevention of acetaminophen-induced hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it is stable and effectively neutralizes NAPQI. Prolonged exposure to high levels of acetaminophen can deplete glutathione reserves, leading to reduced formation of this compound and increased risk of cellular damage. Studies have shown that the stability and degradation of this compound are influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, acetaminophen is safely metabolized to this compound, which is then excreted. At high doses, the formation of NAPQI exceeds the capacity of glutathione conjugation, leading to insufficient production of this compound and increased hepatotoxicity. Toxic effects, such as liver damage, have been observed at high doses due to the accumulation of NAPQI .
Metabolic Pathways
This compound is involved in the metabolic pathways of acetaminophen detoxification. The primary pathway includes the cytochrome P450-mediated formation of NAPQI, followed by glutathione conjugation to form acetaminophen-glutathione conjugate, and subsequent conversion to this compound. Enzymes such as cytochrome P450 2E1 and glutathione S-transferase play key roles in these pathways. The presence of this compound indicates the successful detoxification of acetaminophen .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted via the kidneys into the urine. Transporters such as multidrug resistance-associated proteins (MRPs) facilitate the movement of this compound across cellular membranes. The distribution of this compound is influenced by its interactions with binding proteins and its solubility in biological fluids .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it is formed and subsequently transported to the extracellular space for excretion. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. The activity and function of this compound are closely linked to its role in detoxification and its interactions with glutathione and related enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen mercapturate involves several steps starting from acetaminophen. The primary pathway includes the formation of a reactive intermediate, N-acetyl-p-benzoquinone imine, which is detoxified by conjugation with glutathione to form acetaminophen glutathione. This conjugate is then further metabolized to form acetaminophen cysteine and finally this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chromatographic techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) for the quantification and analysis of acetaminophen and its metabolites in biological samples .
Chemical Reactions Analysis
Types of Reactions
Acetaminophen mercapturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of acetaminophen to its reactive intermediate, N-acetyl-p-benzoquinone imine.
Conjugation: The reactive intermediate is detoxified through conjugation with glutathione.
Hydrolysis: The glutathione conjugate is hydrolyzed to form acetaminophen cysteine and subsequently this compound.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, CYP1A2, and CYP3A4, are involved in the oxidation of acetaminophen.
Conjugation: Glutathione is the primary reagent used in the detoxification process.
Hydrolysis: Enzymatic hydrolysis is facilitated by enzymes such as gamma-glutamyltransferase and cysteinylglycinase.
Major Products Formed
The major products formed from these reactions include acetaminophen glutathione, acetaminophen cysteine, and this compound .
Scientific Research Applications
Acetaminophen mercapturate has several scientific research applications:
Toxicology: It is used to study the detoxification pathways of acetaminophen and the effects of its metabolites on liver function.
Pharmacokinetics: Researchers use this compound to understand the pharmacokinetic properties of acetaminophen and its metabolites in different populations.
Biomarker Development: It serves as a biomarker for acetaminophen exposure and toxicity in clinical and forensic studies.
Drug Monitoring: This compound is used in therapeutic drug monitoring to optimize dosing and minimize toxicity in patients.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen Glucuronide: Another major metabolite of acetaminophen formed through glucuronidation.
Acetaminophen Sulfate: Formed through sulfation of acetaminophen.
Acetaminophen Cysteine: An intermediate metabolite formed during the detoxification process.
Uniqueness
Acetaminophen mercapturate is unique in its formation through the conjugation with glutathione, which is a critical detoxification pathway for preventing acetaminophen-induced hepatotoxicity. Unlike acetaminophen glucuronide and acetaminophen sulfate, which are formed through phase II conjugation reactions, this compound is formed through a multi-step detoxification process involving both phase I and phase II reactions .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPRQNKJGQEICH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966766 | |
| Record name | N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52372-86-8 | |
| Record name | Acetaminophen mercapturate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52372-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaminophen mercapturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMINOPHEN MERCAPTURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86SEU3G6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


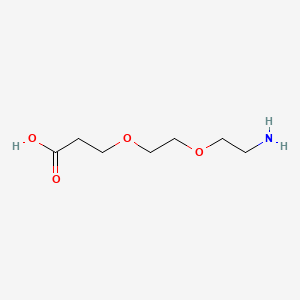
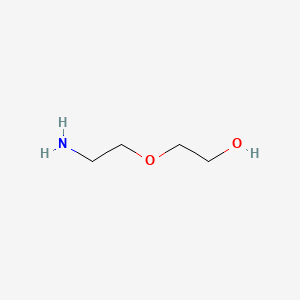
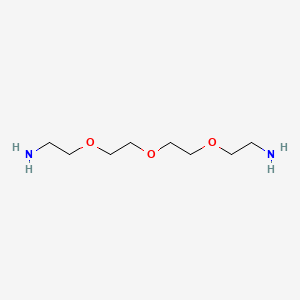
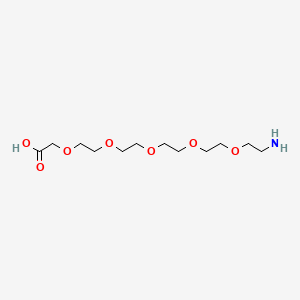
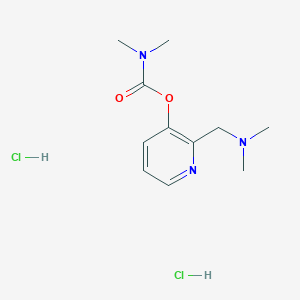
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
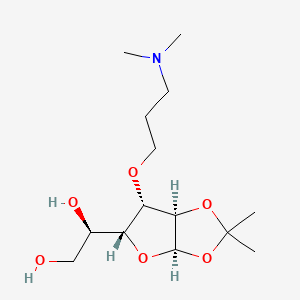

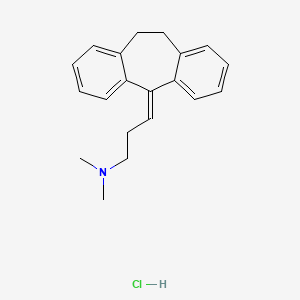
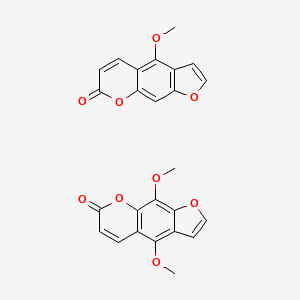
![ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide](/img/structure/B1664914.png)
![trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide](/img/structure/B1664916.png)
![ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664917.png)

